Cas no 24624-78-0 (p-Nitrophenyl β-D-Xylopyranoside Triacetate)
p-Nitrophenyl β-D-Xylopyranoside Triacetate Chemical and Physical Properties
Names and Identifiers
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- b-D-Xylopyranoside, 4-nitrophenyl,2,3,4-triacetate
- (4-NITRO)PHENYL-2,3,4-TRI-O-ACETYL-β-D-XYLOPYRANOSIDE
- Xylopyranoside, p-nitrophenyl, triacetate (7CI)
- Xylopyranoside,p-nitrophenyl, 2',3',4'-triacetate, b-D- (8CI)
- (2S,3R,4S,5R)-2-(4-Nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- 24624-78-0
- p-nitrophenyl beta-d-xylopyranoside triacetate
- p-Nitrophenyl β-D-Xylopyranoside Triacetate
-
- Inchi: 1S/C17H19NO10/c1-9(19)25-14-8-24-17(16(27-11(3)21)15(14)26-10(2)20)28-13-6-4-12(5-7-13)18(22)23/h4-7,14-17H,8H2,1-3H3/t14-,15+,16-,17+/m1/s1
- InChI Key: RHQVDBUKWZSUQM-TWMKSMIVSA-N
- SMILES: O1C[C@H]([C@@H]([C@H]([C@@H]1OC1C=CC(=CC=1)[N+](=O)[O-])OC(C)=O)OC(C)=O)OC(C)=O
Computed Properties
- Exact Mass: 397.10100
- Monoisotopic Mass: 397.10089580g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 28
- Rotatable Bond Count: 8
- Complexity: 595
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 143Ų
Experimental Properties
- PSA: 143.18000
- LogP: 1.64820
p-Nitrophenyl β-D-Xylopyranoside Triacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N348930-1g |
p-Nitrophenyl β-D-Xylopyranoside Triacetate |
24624-78-0 | 1g |
$155.00 | 2023-05-17 | ||
| TRC | N348930-2.5g |
p-Nitrophenyl β-D-Xylopyranoside Triacetate |
24624-78-0 | 2.5g |
$339.00 | 2023-05-17 | ||
| TRC | N348930-5g |
p-Nitrophenyl β-D-Xylopyranoside Triacetate |
24624-78-0 | 5g |
$ 1800.00 | 2023-09-06 | ||
| TRC | N348930-10g |
p-Nitrophenyl β-D-Xylopyranoside Triacetate |
24624-78-0 | 10g |
$1005.00 | 2023-05-17 |
p-Nitrophenyl β-D-Xylopyranoside Triacetate Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on p-Nitrophenyl β-D-Xylopyranoside Triacetate
Recent Advances in the Application of p-Nitrophenyl β-D-Xylopyranoside Triacetate (CAS: 24624-78-0) in Glycosidase Research
The compound p-Nitrophenyl β-D-Xylopyranoside Triacetate (CAS: 24624-78-0) has recently gained significant attention in the field of glycobiology and enzyme research. This synthetic substrate, characterized by its triacetylated xylopyranoside moiety linked to a p-nitrophenyl aglycone, serves as a critical tool for studying glycosidase activity, particularly β-xylosidases and related enzymes. Recent studies have demonstrated its utility in high-throughput screening assays, enzyme kinetics analysis, and inhibitor discovery, making it a valuable asset in both academic and industrial research settings.
A 2023 study published in the Journal of Biological Chemistry elucidated the structural basis of β-xylosidase specificity using p-Nitrophenyl β-D-Xylopyranoside Triacetate as a probe. The research team employed X-ray crystallography and molecular dynamics simulations to reveal how the triacetyl groups influence substrate binding in the active site of fungal β-xylosidases. Their findings suggest that the acetyl moieties play a crucial role in substrate recognition, providing insights for the rational design of more selective glycosidase inhibitors.
In the pharmaceutical development sector, this compound has been utilized in several drug discovery programs targeting lysosomal storage disorders. A recent patent application (WO2023051234) describes its use in screening for pharmacological chaperones that can enhance mutant β-xylosidase activity in patients with rare metabolic diseases. The assay protocol developed by the inventors demonstrates superior sensitivity compared to conventional substrates, with a reported 3-fold improvement in signal-to-noise ratio.
Analytical chemistry advancements have also benefited from applications of this compound. A 2024 Analytical Biochemistry paper presented a novel LC-MS/MS method for quantifying β-xylosidase activity in complex biological matrices using p-Nitrophenyl β-D-Xylopyranoside Triacetate as the substrate. The method achieved picomolar sensitivity and was successfully applied to monitor enzyme replacement therapy in animal models of mucopolysaccharidosis.
From a synthetic chemistry perspective, recent improvements in the production of p-Nitrophenyl β-D-Xylopyranoside Triacetate have been reported. A green chemistry approach published in Carbohydrate Research (2023) described an enzymatic synthesis route that reduces organic solvent use by 70% while maintaining >95% purity. This development addresses growing concerns about the environmental impact of specialty chemical production while meeting the increasing demand for high-quality enzyme substrates.
Looking forward, the unique properties of p-Nitrophenyl β-D-Xylopyranoside Triacetate position it as a key reagent in emerging areas such as microbiome research and carbohydrate-active enzyme discovery. Its stability under various conditions and distinct cleavage products make it particularly suitable for metagenomic studies of microbial glycosidase profiles. Several ongoing clinical studies are also exploring its potential as a biomarker substrate for certain gastrointestinal disorders, highlighting the compound's versatility across multiple research domains.
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